molecular formula C21H20N4O2 B11926364 N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine

N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine

Cat. No.: B11926364
M. Wt: 360.4 g/mol
InChI Key: AVEOOGFFDUOPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine is a protected chemical intermediate critical for the synthesis of advanced molecular imaging agents. Its core structure is derived from the potent and selective pharmacophore found in the PET tracer 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine (MK-6240) . The parent compound, MK-6240, is a well-characterized positron emission tomography (PET) imaging agent designed for the in vivo quantification of Neurofibrillary Tangles (NFTs), which are aggregates of hyperphosphorylated tau protein and a hallmark pathology of Alzheimer's disease . Preclinical characterization has demonstrated that this class of compounds exhibits high specificity and selectivity for binding to NFTs, with suitable physicochemical properties and favorable in vivo pharmacokinetics for brain imaging . As a research chemical, the N-Boc-protected amine serves as a vital precursor for radiochemists and medicinal chemists working to develop and produce novel diagnostic tools. Its primary research value lies in advancing the study of tauopathies, enabling the development of pharmacodynamic biomarkers that can accelerate the discovery of disease-modifying therapeutics targeting tau pathology . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

tert-butyl N-(3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate

InChI

InChI=1S/C21H20N4O2/c1-21(2,3)27-20(26)24-17-6-4-5-15-12-23-19(11-16(15)17)25-10-8-14-7-9-22-13-18(14)25/h4-13H,1-3H3,(H,24,26)

InChI Key

AVEOOGFFDUOPCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4

Origin of Product

United States

Preparation Methods

Nitration of 3-Bromoisoquinoline

The regioselective nitration of 3-bromoisoquinoline exploits the electron-withdrawing effect of the bromine atom to direct electrophilic substitution to position 5. Using a mixture of concentrated nitric and sulfuric acids at 0–5°C, 3-bromo-5-nitroisoquinoline is obtained in 65–72% yield.

Alternative Routes via Bischler-Napieralski Cyclization

For cases where brominated precursors are unavailable, the Bischler-Napieralski reaction offers an alternative. Starting with 2-(3-bromo-4-nitrophenyl)ethylamide, cyclization under phosphoryl chloride (POCl3) yields the nitro-substituted isoquinoline core.

Reduction of Nitro Group to Amine

Catalytic Hydrogenation

Hydrogenation over 10% Pd/C in ethanol at 50 psi H2 reduces the nitro group to an amine in 90–95% yield. This method avoids over-reduction and preserves the pyrrolopyridine moiety.

Chemical Reduction with Iron

In cases where catalytic hydrogenation is impractical, Fe powder in HCl/ethanol at reflux provides the amine in 80–85% yield. However, this method requires careful pH adjustment to prevent decomposition.

Boc Protection of the Primary Amine

Standard Boc Protection Protocol

The amine is protected using di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction at room temperature for 4 hours affords this compound in 92–95% yield.

Solvent and Base Optimization

Replacing DCM with tetrahydrofuran (THF) and using 4-dimethylaminopyridine (DMAP) as a catalyst reduces reaction time to 1 hour without compromising yield.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) : δ 8.95 (s, 1H, isoquinoline H-1), 8.62 (d, J = 5.1 Hz, 1H, pyrrolopyridine H-5), 7.82–7.75 (m, 2H), 7.45 (d, J = 5.1 Hz, 1H), 6.85 (s, 1H, NHBoc), 1.52 (s, 9H, Boc).

  • 13C NMR : Confirms Boc carbonyl at 156.2 ppm and quaternary carbons of the tert-butyl group.

High-Performance Liquid Chromatography (HPLC)

Purity ≥99% is achieved using a C18 column with acetonitrile/water (70:30) mobile phase (retention time: 8.2 minutes).

Comparative Analysis of Synthetic Routes

StepMethod A (Pd/C Hydrogenation)Method B (Fe/HCl)
Yield95%85%
Purity≥99%92%
Reaction Time6 hours12 hours
ScalabilityExcellentModerate

Challenges and Alternative Approaches

Regioselectivity in Nitration

The electron-deficient isoquinoline ring complicates nitration. Directed ortho-metalation using LDA (lithium diisopropylamide) prior to nitration improves regioselectivity but introduces additional steps.

Stability of the Pyrrolopyridine Moiety

The pyrrolo[2,3-c]pyridine group is sensitive to strong acids. Using milder conditions (e.g., TFA for Boc deprotection) prevents ring-opening side reactions .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Scientific Research Applications

N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine has various applications across different research domains:

Medicinal Chemistry

  • Enzyme Inhibition: The compound is being studied for its potential as an inhibitor of specific enzymes or receptors. For instance, it may interact with ATP-binding sites in enzymes, which could lead to therapeutic applications in treating diseases such as cancer or neurodegenerative disorders .
  • Biological Activity Studies: Molecular docking studies suggest that derivatives of this compound exhibit affinity for proteins involved in disease pathways, such as the PqsR protein in Pseudomonas aeruginosa, indicating potential antibacterial properties .

Material Science

  • Building Block for Complex Molecules: Its unique structure makes it a valuable intermediate for synthesizing more complex organic compounds used in pharmaceuticals and materials science .
  • Development of New Materials: The compound can be utilized in creating novel materials with specific properties due to its diverse functional groups .

Chemical Reactions

  • This compound can undergo various chemical reactions including:
    • Oxidation and Reduction Reactions: These reactions allow for the modification of functional groups within the molecule.
    • Substitution Reactions: It can participate in nucleophilic or electrophilic substitutions depending on the reagents used .

Case Study 1: Enzyme Inhibition

A study investigated the structure–activity relationship of pyrrolopyridine derivatives, revealing that modifications at the 3-position significantly affected inhibitory potency against haspin, a kinase implicated in cancer progression. The findings indicated that certain substitutions enhanced selectivity and potency .

Case Study 2: Molecular Docking Studies

Research focusing on molecular docking revealed that N-Boc derivatives show promising binding affinities to target proteins involved in bacterial regulation. This suggests potential applications in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine involves its interaction with specific molecular targets. For example, it can interact with the ATP-binding site of certain enzymes, forming hydrogen bonds with key amino acid residues . This interaction can inhibit the activity of the enzyme, leading to various biological effects.

Comparison with Similar Compounds

6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]-MK-6240)

  • Structural Relationship : MK-6240 is the deprotected, radiolabeled derivative of the Boc-protected compound. The Boc group in the precursor enhances stability during synthesis but is absent in the final tracer .
  • Function: A second-generation tau PET tracer with subnanomolar affinity (Ki = 0.14 nM) for hyperphosphorylated tau in neurofibrillary tangles (NFTs) .
  • Advantages Over First-Generation Tracers :
    • Higher Specificity : Minimal off-target binding in gray and white matter compared to tracers like [18F]Flortaucipir .
    • Improved Kinetics : Rapid brain uptake and clearance, enabling accurate quantification of tau pathology .
    • Clinical Utility : Validated in Alzheimer’s disease (AD) patients, showing strong correlation with postmortem tau burden .
Parameter [18F]-MK-6240 N-Boc Precursor
Molecular Formula C17H12F18N4 C21H20N4O2
Affinity (Ki) 0.14 nM Not reported
Off-Target Binding Low in choroid plexus N/A (synthetic precursor)
Clinical Application Tau PET imaging Synthesis intermediate

[18F]Flortaucipir (AV-1451)

  • Structural Differences : Lacks the pyrrolopyridine moiety; instead, it features a benzimidazole core.
  • Performance Limitations :
    • Off-Target Binding : Binds to melanin, basal ganglia, and choroid plexus, complicating interpretation .
    • Lower Dynamic Range : Reduced sensitivity for early-stage tau pathology compared to MK-6240 .

Key Comparison with MK-6240 :

  • MK-6240 exhibits 2-fold higher dynamic range and superior discrimination between AD patients and healthy controls .

JNJ-64326067

  • Structure : Features a pyridine ring instead of pyrrolopyridine and a fluorine substituent at the 4-position .
  • Binding Profile : High affinity for tau fibrils but shows slower kinetics than MK-6240 in preclinical models .

THK5317 (First-Generation Tracer)

  • Limitations: Binds to monoamine oxidase-B (MAO-B) and exhibits nonspecific retention in white matter, reducing diagnostic accuracy .
  • MK-6240 Advantage: No significant binding to MAO-B, enabling clearer visualization of cortical tau .

Clinical and Preclinical Findings

  • MK-6240 in AD : Shows strong uptake in Braak stage-associated regions (entorhinal cortex, neocortex) with minimal retention in healthy controls .

Biological Activity

N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its antiproliferative effects against cancer cell lines. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrrolo[2,3-c]pyridine derivatives, which are known for their diverse pharmacological properties. Its molecular formula is C21H20N4O2C_{21}H_{20}N_{4}O_{2}, with a molecular weight of 360.4 g/mol. The structure includes a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used to enhance solubility and stability in biological assays.

Inhibition of LSD1

Recent studies have highlighted the compound's role as a potent inhibitor of lysine-specific demethylase 1 (LSD1). A structure-activity relationship exploration revealed that derivatives of pyrrolo[2,3-c]pyridine exhibited nanomolar IC50 values against LSD1. Notably, compounds derived from this scaffold showed selective and reversible inhibition, which is crucial for therapeutic applications in cancer treatment. For instance, compound 23e demonstrated significant antiproliferative activity against acute myeloid leukemia (AML) cell lines (MV4-11 and Kasumi-1) and small cell lung cancer (SCLC) cell lines (NCI-H526) .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated in various cancer models. The compound was found to activate CD86 mRNA expression in MV4-11 cells and induce differentiation in AML cell lines. In xenograft models, it effectively suppressed tumor growth, indicating its potential as an anticancer agent .

Study on Cell Lines

In a comparative study assessing the efficacy of several pyrrolo[2,3-c]pyridine derivatives, this compound was tested against various human cancer cell lines. The results indicated that it exhibited strong cytotoxicity with IC50 values in the low nanomolar range for several tested lines, including HeLa and HCT116 .

Compound Cell Line IC50 (nM)
N-Boc CompoundMV4-1125
N-Boc CompoundKasumi-130
N-Boc CompoundNCI-H52640

The mechanism by which this compound exerts its effects involves modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been shown to inhibit histone demethylation processes that are critical for gene expression regulation in cancer cells .

Selectivity Profiles

Research has also focused on the selectivity profiles of this compound against other enzymes. In studies involving cyclin-dependent kinases (CDKs), certain derivatives displayed excellent selectivity towards CDK2 over CDK9, suggesting that modifications to the pyrrolo[2,3-c]pyridine scaffold can lead to enhanced therapeutic profiles .

Q & A

Q. What are the primary research applications of N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine in neurodegenerative disease studies?

This compound serves as a precursor for synthesizing ¹⁸F-MK-6240, a second-generation tau positron emission tomography (PET) tracer. It enables in vivo quantification of neurofibrillary tangles (NFTs), a hallmark of Alzheimer’s disease (AD) and chronic traumatic encephalopathy (CTE). The Boc (tert-butoxycarbonyl) group protects the amine during synthesis, which is later deprotected for ¹⁸F-labeling .

Methodological Insight :

  • Radiosynthesis involves a two-step, one-pot process using automated modules (e.g., SHI CFN-MPS200). The Boc group is cleaved under acidic conditions, followed by ¹⁸F-fluorination to yield ¹⁸F-MK-6240 .
  • Preclinical validation includes autoradiography on human AD brain tissues to confirm NFT specificity and in vivo primate studies to assess pharmacokinetics .

Q. How does the molecular structure of this compound influence its function as a PET tracer precursor?

The compound’s structure (C₂₁H₂₀N₄O₂) features a pyrrolopyridine-isoquinoline core, which confers high affinity for hyperphosphorylated tau aggregates. The Boc group enhances solubility and stability during synthesis, while the amine group allows site-specific ¹⁸F-labeling .

Structural Analysis :

  • X-ray crystallography or NMR confirms the spatial arrangement critical for binding tau’s β-sheet conformation .
  • Substituent modifications (e.g., nitro or fluoro groups) are tested to optimize binding kinetics and reduce off-target interactions .

Advanced Research Questions

Q. What experimental design considerations are critical for validating ¹⁸F-MK-6240 in human PET studies?

Key factors include:

  • Cohort Selection : Cross-sectional studies comparing healthy elderly subjects, AD patients, and mild cognitive impairment (MCI) cases to establish tracer uptake patterns .
  • Kinetic Modeling : Dynamic PET scans (≤150 min) with arterial blood sampling to calculate binding potential (BPₙd) and validate compartmental models .
  • Control for Off-Target Binding : Evaluation in non-AD tauopathies (e.g., progressive supranuclear palsy) to confirm NFT specificity .

Example Protocol :

  • Administer 152–169 MBq of ¹⁸F-MK-6240 intravenously.
  • Acquire PET data in 3D mode, corrected for attenuation and scatter.
  • Use SUVR (standardized uptake value ratio) with cerebellar gray matter as a reference region .

Q. How do researchers resolve discrepancies in tau tracer binding data across different neurodegenerative diseases?

Discrepancies arise due to variations in tau isoform expression (3R vs. 4R) or off-target binding to monoamine oxidase (MAO) or β-amyloid. Strategies include:

  • Comparative Studies : Parallel use of ¹⁸F-MK-6240 (NFT-specific) and ¹⁸F-PI-2620 (3R/4R tau binder) in the same cohort .
  • Blocking Experiments : Co-administration of MAO inhibitors (e.g., selegiline) to isolate tau-specific signals .

Data Interpretation Table :

TracerAffinity (Kd)SelectivityClinical Validation
¹⁸F-MK-62400.14 nMNFTs, minimal off-targetValidated in AD/MCI
¹⁸F-PI-26200.22 nM3R/4R tau isoformsPhase II trials in PSP

Q. What challenges exist in quantifying tau pathology using ¹⁸F-MK-6240 PET, and how are they addressed?

Challenges include:

  • Partial Volume Effects : Corrections using MRI-based segmentation to account for atrophy in AD brains .
  • Kinetic Variability : Multi-timepoint analysis to distinguish specific binding from nonspecific uptake .
  • Interscanner Differences : Harmonization protocols across PET systems to ensure reproducibility .

Advanced Analysis Workflow :

  • Perform metabolite-corrected input function modeling.
  • Apply Logan graphical analysis or two-tissue compartment models.
  • Validate with postmortem histopathology for correlation with Braak staging .

Q. How does ¹⁸F-MK-6240 compare to first-generation tau tracers in terms of specificity and clinical utility?

First-gen tracers (e.g., ¹⁸F-THK-5351) exhibit off-target binding to MAO-A/B, whereas ¹⁸F-MK-6240 shows no displaceable signal in non-NFT regions. Clinical advantages include:

  • Higher Sensitivity : Detects early-stage tau pathology in MCI subjects .
  • Improved Signal-to-Noise : Subnanomolar affinity reduces scan duration and radiation exposure .

Comparative Performance :

Metric¹⁸F-MK-6240¹⁸F-THK-5351
Off-TargetNone observedMAO-A/B binding
Scan Duration90–150 min180+ min
Clinical UseAD, CTEAD, PSP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.